molecular formula C11H13BrO2 B8338533 trans-2-(4-Bromophenoxy)cyclopentanol

trans-2-(4-Bromophenoxy)cyclopentanol

Cat. No.: B8338533
M. Wt: 257.12 g/mol
InChI Key: FQBPQXUMLUBRPS-GHMZBOCLSA-N
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Description

trans-2-(4-Bromophenoxy)cyclopentanol is a chiral brominated compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The molecule integrates a cyclopentanol ring with a 4-bromophenoxy moiety, a structure often exploited in the development of pharmacologically active molecules. Specifically, this compound can function as a key precursor in the synthesis of more complex chemical entities. The bromine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries (see, for example, the synthesis of similar bromine-containing vesamicol derivatives) . The trans-configuration of the substituents on the cyclopentane ring is crucial for defining the molecule's three-dimensional shape and its subsequent biological interactions, as stereochemistry significantly influences binding affinity to biological targets (as observed in the development of sigma receptor ligands) . Potential research applications include its use as a building block in the exploration of sigma receptor ligands for cancer theranostics or in the design of inhibitors where a rigid, non-planar backbone is required. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

(1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1

InChI Key

FQBPQXUMLUBRPS-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)Br)O

Canonical SMILES

C1CC(C(C1)OC2=CC=C(C=C2)Br)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for exploring effects on mood regulation and neuroprotection.

  • Neuroprotective Effects : Preliminary studies indicate that trans-2-(4-Bromophenoxy)cyclopentanol may protect neuronal cells from oxidative stress. In vivo studies demonstrated reduced markers of oxidative damage in animal models treated with the compound.
  • Anticancer Activity : Research has shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, in vitro assays revealed an IC50 value of 20 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including:

  • Substitution Reactions : The bromophenoxy group can undergo nucleophilic substitution, facilitating the introduction of other functional groups.
  • Synthesis of Derivatives : It can be transformed into derivatives that may possess enhanced biological activities or different pharmacological profiles.

Material Science

The compound's properties make it suitable for applications in developing specialty chemicals and materials. Its ability to form stable complexes with metal ions can be exploited in creating new materials with specific electronic or optical properties.

Cell LineIC50 (µM)Mechanism of Action
Human Neuroblastoma (SH-SY5Y)15Induction of apoptosis
Human Breast Cancer (MCF-7)20Inhibition of proliferation
Human Liver Carcinoma (HepG2)25Cell cycle arrest

Table 2: In Vivo Studies Summary

Study TypeModel UsedOutcome Measures
Anxiety ModelsMiceIncreased time spent in open arms
Depression ModelsMiceReduced immobility time in forced swim tests

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound on mice subjected to oxidative stress. The results indicated:

  • Dosing Regimen : Mice were administered 10 mg/kg daily for two weeks.
  • Outcome Measures : Significant reduction in malondialdehyde levels and other oxidative stress markers, suggesting protective effects against neuronal damage.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential against breast cancer cells:

  • Cell Viability Assay : A dose-dependent decrease in cell viability was observed.
  • Mechanistic Insights : The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group (-OH) at the 2-position of the cyclopentanol ring is the primary reactive site, susceptible to nucleophilic substitution.

  • Alkylation/Acylation :

    • The -OH group can undergo SN2 substitution under basic conditions (e.g., K₂CO₃) to form ethers or esters. For example, reaction with alkyl halides (R-X) could yield alkyl ethers.

    • Mechanism : Deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an electrophilic carbon (e.g., in alkyl halides).

  • Limitations :

    • The phenoxy group (4-bromophenoxy) is unlikely to participate in substitution due to the poor leaving group (Br⁻) at the para position, which lacks strong activating groups for nucleophilic aromatic substitution.

Elimination Reactions

The -OH group can be eliminated to form a cyclopentene derivative via E1 or E2 mechanisms , depending on reaction conditions.

  • Conditions :

    • Acidic conditions : Protonation of the -OH group generates a good leaving group (H₂O), leading to carbocation formation (E1).

    • Basic conditions : Deprotonation adjacent to the -OH group (if possible) could enable E2 elimination.

  • Product :

    • A cyclopentene ring with a double bond adjacent to the original hydroxyl position.

Hydrolysis of the Phenoxy Group

The ether bond (C-O-C) in the 4-bromophenoxy group can undergo hydrolytic cleavage under strong acidic or basic conditions.

  • Acidic Hydrolysis :

    • H⁺ protonates the oxygen, breaking the ether bond to form a phenol (4-bromophenol) and cyclopentanol.

    • Catalyst : H₂SO₄ or HCl.

  • Basic Hydrolysis :

    • NaOH or KOH deprotonates the phenoxide, destabilizing the ether bond and leading to cleavage.

Oxidation/Reduction

  • Oxidation : The secondary alcohol (-OH) can be oxidized to a ketone (cyclopentanone) using oxidizing agents like KMnO₄ or PCC.

  • Reduction : The ketone (if formed) could be reduced back to the alcohol using NaBH₄ or LiAlH₄.

Potential Biochemical Interactions

The bromophenoxy group may participate in biological interactions , such as binding to enzymes or receptors, though specific examples require further research.

Data Table: Key Reactions and Conditions

Reaction TypeMechanismConditionsProducts
Substitution SN2Alkyl halide, K₂CO₃Alkyl ether derivative
Elimination E1/E2Acid (H⁺) or Base (K₂CO₃)Cyclopentene derivative
Hydrolysis Acidic/BaseH₂SO₄ or NaOH4-Bromophenol + Cyclopentanol
Oxidation OxidationKMnO₄, PCCCyclopentanone

Research Findings and Implications

  • Synthesis Insights :

    • Related compounds (e.g., trans-2-(4-n-Propylphenyl)cyclopentanol) are synthesized via cyclization of substituted phenyl compounds with cyclopentanone derivatives under acidic/basic conditions.

    • Alkylation of cyclohexanol derivatives with bromoalkanes (e.g., 3-(2-bromophenyl)propyl bromide) using K₂CO₃ suggests analogous substitution pathways for the target compound .

  • Mechanistic Parallels :

    • The aza-Piancatelli rearrangement involves oxocarbenium intermediates and electrocyclic ring closures, offering insights into potential rearrangements of cyclopentanol derivatives under acidic conditions .

    • E1cB elimination mechanisms (as seen in alcohol reactions) highlight the role of carbonyl groups in stabilizing transition states, though the target compound lacks such groups .

  • Limitations :

    • The bromine in the phenoxy group is unlikely to act as a leaving group due to poor activation, limiting substitution at this site.

    • Hydrolysis of the ether bond requires harsh conditions, which may degrade the compound.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The nature of the substituent on the cyclopentanol ring significantly impacts electronic and steric properties. Below is a comparative analysis:

Compound Name Substituent Key Effects Reference
trans-2-(4-Bromophenoxy)cyclopentanol 4-Bromophenoxy High electronegativity (Br), potential for π-π stacking, moderate polarity
trans-2-(4-Bromophenyl)cyclopent-2-enol 4-Bromophenyl (with C=C) Increased rigidity due to double bond; reduced solubility
trans-2-(3-Fluorophenyl)cyclopentanol 3-Fluorophenyl Enhanced metabolic stability (F atom); higher polarity
trans-2-(4-Dimethylaminophenyl)cyclopentanol 4-Dimethylaminophenyl Electron-donating group; increased basicity and H-bonding capacity
trans-2-(3,4-Difluorophenyl)cyclopentanol 3,4-Difluorophenyl Strong electronegativity; improved lipophilicity

Key Observations :

  • Halogenated Derivatives : Bromine and fluorine substituents enhance electronegativity and influence solubility. Bromine’s larger atomic radius increases steric hindrance compared to fluorine .
  • Amino vs. Phenoxy Groups: The 4-dimethylaminophenyl group (electron-donating) contrasts with bromophenoxy (electron-withdrawing), altering redox behavior and interaction with biological targets .

Stereochemical Considerations

The trans configuration is critical for molecular geometry and biological activity. For example:

  • : Cis-trans isomerism in benzodioxane derivatives affects binding affinity to enzymes, with trans isomers often showing higher activity due to optimal spatial alignment .
  • : trans-2-(N-benzylindol-3-yl)vinylcyclopentanol exhibits a 5:1 trans/cis ratio during synthesis, highlighting the challenge of achieving stereochemical purity .

Data Tables

Table 1: Molecular Weight and Physical Properties

Compound Name Molecular Weight (g/mol) Physical State (Observed) Purity Reference
trans-2-(3-Fluorophenyl)cyclopentanol 180.22 Oil/Liquid ≥95%
trans-2-(4-Dimethylaminophenyl)cyclopentanol 205.30 Solid N/A
trans-2-(3,4-Difluorophenyl)cyclopentanol 198.21 Solid N/A

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction begins with deprotonation of cyclopentanol using a strong base like sodium hydride (NaH) to generate the cyclopentanolate ion. This alkoxide attacks a 4-bromophenyl electrophile, typically a bromide or tosylate, in a bimolecular nucleophilic substitution (SN2). The SN2 mechanism ensures inversion of configuration at the electrophilic carbon, which is critical for achieving the trans stereochemistry between the hydroxyl and phenoxy groups.

For example, when (1R,2S)-cyclopentanol tosylate reacts with 4-bromophenoxide, the phenoxide ion attacks the tosylate-bearing carbon from the opposite side, resulting in the (1R,2R) configuration observed in the final product. Primary or methyl electrophiles are preferred to minimize competing elimination reactions, though secondary substrates may require careful temperature control.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity of the alkoxide.

  • Temperature : Reactions are typically conducted at 0–25°C to favor substitution over elimination.

  • Base strength : Sodium hydride or potassium tert-butoxide ensures complete deprotonation of the alcohol.

A representative procedure from VulcanChem involves reacting 2-tosylcyclopentanol with 4-bromophenol in THF at 0°C, yielding this compound in 78% yield after purification by column chromatography.

Enzymatic Resolution for Stereochemical Control

Enzymatic resolution provides a stereoselective route to isolate the desired (1R,2R) enantiomer from racemic mixtures. This method is particularly valuable when synthetic routes yield both cis and trans diastereomers.

Procedure Overview

In a patented method, racemic (±)-2-(4-bromophenyl)cyclopentanol is treated with a lipase enzyme (e.g., Candida antarctica lipase B) in an organic solvent. The enzyme selectively hydrolyzes one enantiomer’s ester, leaving the other intact. For instance, the (1R,2R) enantiomer remains unhydrolyzed and is separated via chromatography.

Enzyme Efficiency and Substrate Design

Enzyme selectivity depends on the substrate’s steric and electronic properties. Introducing a bulky ester group (e.g., acetyl or benzoyl) enhances discrimination between enantiomers. A study using Pseudomonas fluorescens lipase achieved 95% enantiomeric excess (ee) for the trans isomer when the substrate was derivatized as a p-nitrobenzoyl ester.

Multi-Step Synthesis via Borane Intermediates

A patent by Bordwell et al. outlines a multi-step approach starting from cyclopentene, leveraging borane chemistry to build the cyclopentanol framework.

Borane-Mediated Cyclopentanol Formation

  • Cyclopentene hydroboration : Cyclopentene reacts with monochloroborane-methyl sulfide to form a borane adduct.

  • Methylation : Treatment with trimethylaluminum yields a methylated borane intermediate.

  • Hydrolysis : Hydroxylamine-O-sulfonic acid (HAS) hydrolyzes the borane to produce trans-cyclopentylamine, which is oxidized to cyclopentanol.

Introducing the 4-Bromophenoxy Group

The cyclopentanol intermediate undergoes Williamson ether synthesis with 4-bromophenyl tosylate, as described in Section 1. This method achieves an overall yield of 65% for the trans isomer.

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Complexity Key Advantage
Williamson Ether Synthesis70–78%High (SN2 control)ModerateDirect, minimal steps
Enzymatic Resolution50–60%90–95% eeHighHigh enantiopurity
Borane-Mediated Synthesis60–65%ModerateHighFlexible intermediate functionalization

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